2-[4-(2-[1,1'-Biphenyl]-4-ylvinyl)phenyl]benzoxazole
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Overview
Description
2-[4-(2-[1,1’-Biphenyl]-4-ylvinyl)phenyl]benzoxazole is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-[1,1’-Biphenyl]-4-ylvinyl)phenyl]benzoxazole typically involves the condensation of 2-aminophenol with a suitable aldehyde or ketone, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-[1,1’-Biphenyl]-4-ylvinyl)phenyl]benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic aromatic substitution using halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
2-[4-(2-[1,1’-Biphenyl]-4-ylvinyl)phenyl]benzoxazole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents for treating infections and cancer.
Industry: Utilized in the production of advanced materials and as a component in various chemical processes
Mechanism of Action
The mechanism of action of 2-[4-(2-[1,1’-Biphenyl]-4-ylvinyl)phenyl]benzoxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their antimicrobial and anticancer activities.
Benzisoxazole derivatives: Exhibiting a range of pharmacological activities similar to benzoxazole derivatives.
Benzothiazole derivatives: Also known for their antimicrobial and anticancer properties.
Uniqueness
2-[4-(2-[1,1’-Biphenyl]-4-ylvinyl)phenyl]benzoxazole stands out due to its unique structural features, which contribute to its distinct pharmacological activities. The presence of the biphenyl and benzoxazole moieties enhances its ability to interact with various biological targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1,3-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19NO/c1-2-6-22(7-3-1)23-16-12-20(13-17-23)10-11-21-14-18-24(19-15-21)27-28-25-8-4-5-9-26(25)29-27/h1-19H/b11-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYIOUUBRHRFOP-ZHACJKMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16143-15-0 |
Source
|
Record name | 2-[4-(2-[1,1'-biphenyl]-4-ylvinyl)phenyl]benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.617 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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